

# An In-depth Technical Guide to Tamra-peg2-NH2

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## Compound of Interest

Compound Name: *Tamra-peg2-NH2*

Cat. No.: *B12382852*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Tamra-peg2-NH2**, a fluorescent labeling reagent. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for the analysis and tracking of biomolecules.

## Core Compound Structure and Properties

**Tamra-peg2-NH2** is a fluorescent dye molecule belonging to the tetramethylrhodamine (TAMRA) family. It is functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine group (-NH<sub>2</sub>). This structural arrangement confers a set of desirable properties for bioconjugation and fluorescence-based detection assays.

The core structure consists of three key components:

- **TAMRA (Tetramethylrhodamine):** A bright, orange-fluorescent dye that serves as the reporter moiety. It is widely used due to its high extinction coefficient and good quantum yield. The absorbance and emission maxima of TAMRA conjugates are approximately 553 nm and 575 nm, respectively[1][2].
- **PEG2 (Polyethylene Glycol, 2 units):** A short, hydrophilic linker that increases the aqueous solubility of the molecule. This PEG spacer can help to prevent aggregation of the labeled biomolecule and reduce non-specific binding during experiments[3][4][5].

- **NH<sub>2</sub> (Amine group):** A reactive primary amine group that allows for the covalent attachment of the dye to various functional groups on target biomolecules. For instance, it can react with carboxylic acids or activated esters to form stable amide bonds.

The chemical structure of **5-Tamra-peg2-NH<sub>2</sub>** is as follows:

## Quantitative Data Summary

The following table summarizes the key quantitative data for **Tamra-peg2-NH<sub>2</sub>** and its constituent parts. This information is crucial for experimental design, including calculating molar concentrations and dye-to-biomolecule ratios.

Property	Tamra-peg2-NH <sub>2</sub>	5-TAMRA NHS Ester	Amino-PEG2-amine
Molecular Formula	C <sub>31</sub> H <sub>36</sub> N <sub>4</sub> O <sub>6</sub>	C <sub>29</sub> H <sub>25</sub> N <sub>3</sub> O <sub>7</sub>	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight (g/mol)	560.65	527.53	148.21
Exact Mass	560.2635	527.1693	148.1212
Excitation Maximum (nm)	~553	541 - 553	N/A
Emission Maximum (nm)	~575	567 - 575	N/A
Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	~92,000	84,000 - 92,000	N/A
Quantum Yield	~0.1	0.1	N/A
Solubility	Good in DMF and DMSO; low in water	Good in DMF and DMSO; low in water	Soluble in aqueous media

## Experimental Protocols

## General Protocol for Labeling Biomolecules with Tamra-peg2-NH2

This protocol outlines a general procedure for the conjugation of **Tamra-peg2-NH2** to a biomolecule containing a carboxylic acid or an activated ester (e.g., an NHS ester).

Materials:

- **Tamra-peg2-NH2**
- Biomolecule to be labeled (e.g., protein, peptide, or modified oligonucleotide)
- Activation reagents for carboxylic acids (if applicable): e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers containing primary amines like Tris.
- Purification column (e.g., desalting column or spin column)

Procedure:

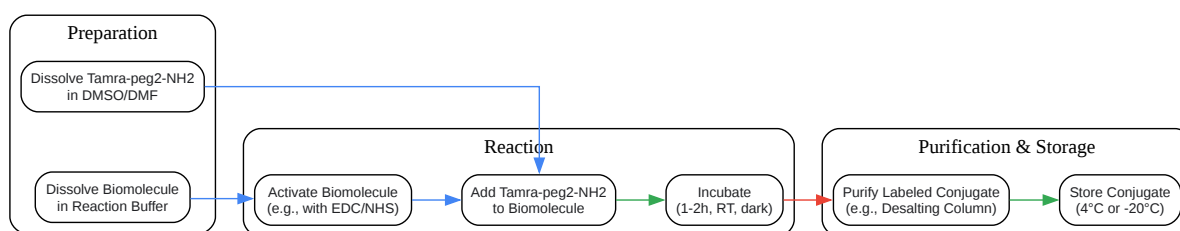
- Dissolve **Tamra-peg2-NH2**: Prepare a stock solution of **Tamra-peg2-NH2** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Prepare the Biomolecule: Dissolve the biomolecule in the chosen reaction buffer to a concentration of 1-10 mg/mL.
- Activate Carboxylic Acids (if necessary): If the biomolecule contains carboxylic acid groups, pre-activate them by adding EDC and NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature.
- Labeling Reaction: Add the **Tamra-peg2-NH2** stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Purification: Remove the unreacted dye and byproducts from the labeled biomolecule using a desalting column, spin column, or dialysis.
- Storage: Store the purified, labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at -20°C.

## Visualizations

### Experimental Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling a biomolecule with **Tamra-peg2-NH2**.

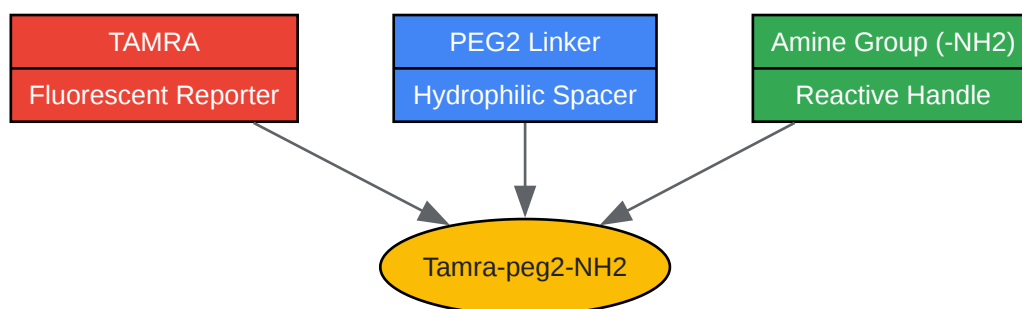


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Caption: Workflow for biomolecule labeling with **Tamra-peg2-NH2**.

### Logical Relationship of Tamra-peg2-NH2 Components

The diagram below outlines the logical connection between the constituent parts of the **Tamra-peg2-NH2** molecule.



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Caption: Components of the **Tamra-peg2-NH2** molecule.

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